molecular formula C7H10N2 B039703 (2E)-2-(Dimethylamino)penta-2,4-dienenitrile CAS No. 112466-70-3

(2E)-2-(Dimethylamino)penta-2,4-dienenitrile

Cat. No. B039703
CAS RN: 112466-70-3
M. Wt: 122.17 g/mol
InChI Key: UPZSVPBPKMCYQL-FNORWQNLSA-N
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Description

(2E)-2-(Dimethylamino)penta-2,4-dienenitrile, also known as DMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used to synthesize a wide range of complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-(Dimethylamino)penta-2,4-dienenitrile is not well understood, but it is believed to act as an electron acceptor in various chemical reactions. This compound has been shown to undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This compound can also undergo cycloaddition reactions with various dienophiles, such as maleic anhydride and acetylene.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

(2E)-2-(Dimethylamino)penta-2,4-dienenitrile has several advantages for use in lab experiments, including its high purity and stability. This compound is also a versatile building block that can be used to synthesize a wide range of organic molecules. However, this compound is highly reactive and can be hazardous if not handled properly. This compound should be handled in a fume hood with appropriate safety equipment.

Future Directions

There are several future directions for the study of (2E)-2-(Dimethylamino)penta-2,4-dienenitrile. One potential application is in the development of new materials, such as liquid crystals and organic light-emitting diodes. This compound can also be used as a building block for the synthesis of new pharmaceuticals and natural products. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Additionally, new synthetic methods for this compound could be developed to improve yields and reduce costs.

Synthesis Methods

(2E)-2-(Dimethylamino)penta-2,4-dienenitrile can be synthesized using a variety of methods, including the reaction of 2-bromo-1,3-butadiene with dimethylamine, or the reaction of 2-chloro-1,3-butadiene with dimethylamine followed by dehydrohalogenation. Another method involves the reaction of 2-bromo-1,3-butadiene with sodium cyanide and dimethylamine. These methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

(2E)-2-(Dimethylamino)penta-2,4-dienenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound can be used as a building block for the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and polymers. This compound has also been studied for its potential use in the development of new materials, such as liquid crystals and organic light-emitting diodes.

properties

CAS RN

112466-70-3

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(2E)-2-(dimethylamino)penta-2,4-dienenitrile

InChI

InChI=1S/C7H10N2/c1-4-5-7(6-8)9(2)3/h4-5H,1H2,2-3H3/b7-5+

InChI Key

UPZSVPBPKMCYQL-FNORWQNLSA-N

Isomeric SMILES

CN(C)/C(=C/C=C)/C#N

SMILES

CN(C)C(=CC=C)C#N

Canonical SMILES

CN(C)C(=CC=C)C#N

synonyms

2,4-Pentadienenitrile,2-(dimethylamino)-,(E)-(9CI)

Origin of Product

United States

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